4-(2-CYANOVINYL)PHENYLBORONIC ACID

概要

説明

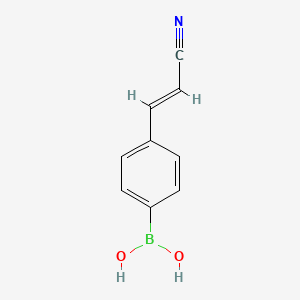

4-(2-CYANOVINYL)PHENYLBORONIC ACID is an organic compound with the molecular formula C9H8BNO2 It is a boronic acid derivative that contains a phenyl ring substituted with a cyanovinyl group and a boronic acid group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CYANOVINYL)PHENYLBORONIC ACID typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzonitrile and vinylboronic acid.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-bromobenzonitrile with vinylboronic acid.

Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.

化学反応の分析

Types of Reactions

4-(2-CYANOVINYL)PHENYLBORONIC ACID undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst.

Substitution: The cyanovinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Nucleophiles: Amines, thiols.

Major Products

Phenyl Derivatives: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Cyanovinyl Compounds: Formed through nucleophilic substitution reactions.

科学的研究の応用

Organic Synthesis

Boronic Acids in Cross-Coupling Reactions

4-(2-CYANOVINYL)PHENYLBORONIC ACID can participate in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing biaryl compounds. The presence of the cyano group enhances the reactivity of the boronic acid, making it a valuable reagent for synthesizing complex organic molecules. Studies have shown that this compound can yield high reaction efficiencies when coupled with various electrophiles, demonstrating its versatility in organic synthesis .

Table 1: Reaction Yields of this compound in Suzuki Coupling

| Electrophile | Reaction Yield (%) |

|---|---|

| 4-Nitrobenzoyl chloride | 99 |

| Benzoyl chloride | 95 |

| 4-Chloro-2-methylbenzoyl chloride | 97 |

Medicinal Chemistry

Antiviral Activity

Recent studies have identified derivatives of boronic acids, including this compound, as potential inhibitors of HIV-1 non-nucleoside reverse transcriptase. The compound exhibited significant antiviral activity against various mutant strains of the virus, indicating its potential as a therapeutic agent. For instance, one derivative showed an effective concentration (EC50) significantly lower than that of established drugs like nevirapine .

Table 2: Antiviral Activity of Boronic Acid Derivatives

| Compound | EC50 (μM) | Mutant Strains Inhibited |

|---|---|---|

| 4a | 0.005 | Wild-type, L100I |

| 4b | 3.21 | F227L + V106A |

Materials Science

Boronate Affinity Materials

The unique properties of boronic acids allow for their application in creating affinity materials for separating and purifying cis-diol compounds. The modification of silica with phenylboronic acid derivatives has led to the development of solid phases that exhibit enhanced binding affinities under mild pH conditions. These materials are particularly useful in biochemical applications for isolating biomolecules that contain diol groups .

Dynamic Covalent Chemistry

Drug Delivery Systems

Innovative approaches utilizing dynamic covalent chemistry have been developed using boronate esters for controlled drug release. For example, self-assembling peptide hydrogels that incorporate boronic acids can significantly prolong the release of therapeutic agents such as insulin and antibiotics. This method has shown promise in enhancing the pharmacokinetic profiles of drugs, maintaining their efficacy over extended periods .

作用機序

The mechanism of action of 4-(2-CYANOVINYL)PHENYLBORONIC ACID involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

類似化合物との比較

Similar Compounds

Phenylboronic Acid: Contains a phenyl ring and a boronic acid group but lacks the cyanovinyl substituent.

4-Cyanophenylboronic Acid: Similar structure but with a cyano group directly attached to the phenyl ring instead of a cyanovinyl group.

Vinylboronic Acid: Contains a vinyl group and a boronic acid group but lacks the phenyl ring.

Uniqueness

4-(2-CYANOVINYL)PHENYLBORONIC ACID is unique due to the presence of both a cyanovinyl group and a boronic acid group on the same phenyl ring

生物活性

4-(2-Cyanovinyl)phenylboronic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. Boronic acids, including this compound, have been extensively studied for their roles in various therapeutic applications, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Boronic acids can form reversible covalent bonds with diols, which is a key feature that underpins their mechanism of action in biological systems. This interaction can disrupt cellular processes, leading to therapeutic effects.

Anticancer Activity

Research has demonstrated that boronic acids exhibit potent anticancer properties by inhibiting proteasome activity and inducing apoptosis in cancer cells. For instance, studies have shown that certain boronic acid derivatives can halt the cell cycle at the G2/M phase, leading to growth inhibition in various cancer cell lines .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative potential of phenylboronic acid derivatives, including this compound, against several cancer cell lines. The results indicated that these compounds could induce significant cell cycle arrest and apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators such as p21 .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.0 | Induces G2/M arrest and apoptosis |

| 2-Fluoro-6-formylphenylboronic acid | 3.0 | Caspase-3 activation |

| 3-Morpholino-5-fluorobenzoxaborole | 4.5 | Phase cycle-specific apoptosis induction |

Antibacterial Activity

Boronic acids have also been recognized for their antibacterial properties. The structural features of this compound allow it to interact with bacterial enzymes and disrupt essential metabolic pathways.

In Vitro Studies

In vitro studies have shown that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it was observed that certain concentrations could inhibit the growth of Escherichia coli and Bacillus cereus effectively .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mM) |

|---|---|

| Escherichia coli | 0.5 |

| Bacillus cereus | 0.3 |

| Candida albicans | 0.8 |

Antiviral Activity

Emerging evidence suggests that boronic acids, including this compound, may possess antiviral properties. They can inhibit viral replication by targeting viral proteases or interfering with viral entry into host cells.

Mechanistic Insights

Studies indicate that boronic acids can act as competitive inhibitors against viral proteases, significantly enhancing their antiviral efficacy compared to traditional antiviral agents .

Pharmacokinetics and Toxicity

Pharmacokinetic studies on related boronic acid compounds suggest favorable absorption and distribution profiles; however, optimization is necessary to enhance their therapeutic concentrations in target tissues . Importantly, many boronic acids exhibit low toxicity to mammalian cells, making them attractive candidates for drug development.

特性

IUPAC Name |

[4-(2-cyanoethenyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHXSADADVYMLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=CC#N)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695589 | |

| Record name | [4-(2-Cyanoethenyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-14-5 | |

| Record name | [4-(2-Cyanoethenyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。